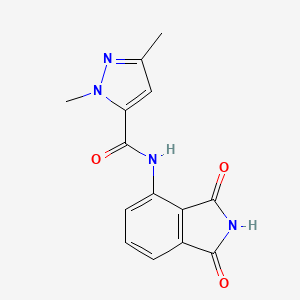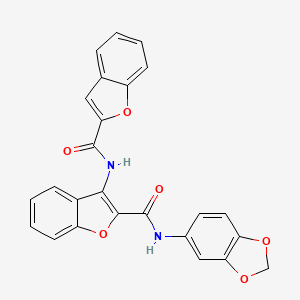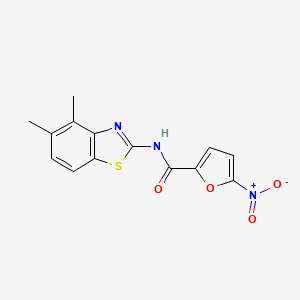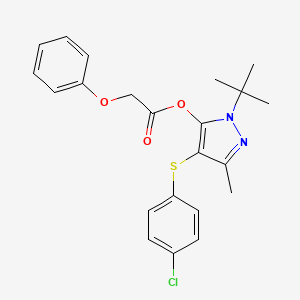
N-(1,3-ジオキソイソインドリン-4-イル)-1,3-ジメチル-1H-ピラゾール-5-カルボキサミド
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(1,3-dioxoisoindolin-4-yl)-1,3-dimethyl-1H-pyrazole-5-carboxamide is a compound of interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a 1,3-dioxoisoindolin-4-yl group attached to a 1,3-dimethyl-1H-pyrazole-5-carboxamide moiety, making it a versatile molecule for research and industrial purposes.
科学的研究の応用
N-(1,3-dioxoisoindolin-4-yl)-1,3-dimethyl-1H-pyrazole-5-carboxamide has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
作用機序
Target of Action
The primary target of N-(1,3-dioxoisoindolin-4-yl)-1,3-dimethyl-1H-pyrazole-5-carboxamide is the enzyme NUDT5 . This enzyme plays a crucial role in hormone signaling in breast cancer cells .
Mode of Action
N-(1,3-dioxoisoindolin-4-yl)-1,3-dimethyl-1H-pyrazole-5-carboxamide interacts with its target, the NUDT5 enzyme, at a molecular level . The compound NPD-12, a derivative of N-(1,3-dioxoisoindolin-4-yl)-1,3-dimethyl-1H-pyrazole-5-carboxamide, showed the highest molecular binding energy, indicating a strong interaction with the enzyme .
Biochemical Pathways
The interaction of N-(1,3-dioxoisoindolin-4-yl)-1,3-dimethyl-1H-pyrazole-5-carboxamide with NUDT5 affects the hormone signaling pathway in breast cancer cells . This disruption can lead to downstream effects that inhibit the proliferation of cancer cells .
Pharmacokinetics
The compound’s effectiveness against mcf7 cells suggests it has sufficient bioavailability to exert its antiproliferative effects .
Result of Action
The result of N-(1,3-dioxoisoindolin-4-yl)-1,3-dimethyl-1H-pyrazole-5-carboxamide’s action is the inhibition of cell proliferation. Specifically, it has been shown to be cytotoxic against MCF7 cells, a type of breast cancer cell .
Action Environment
The action of N-(1,3-dioxoisoindolin-4-yl)-1,3-dimethyl-1H-pyrazole-5-carboxamide can be influenced by environmental factors. For instance, the compound was synthesized in water, an environmentally friendly solvent . This suggests that the compound’s synthesis, and potentially its action, can be carried out under eco-friendly conditions .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(1,3-dioxoisoindolin-4-yl)-1,3-dimethyl-1H-pyrazole-5-carboxamide typically involves the condensation of 1,3-dimethyl-1H-pyrazole-5-carboxylic acid with 4-amino-1,3-dioxoisoindoline under specific reaction conditions. The reaction is often carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an organic solvent such as dichloromethane .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and scalability of the production process .
化学反応の分析
Types of Reactions
N-(1,3-dioxoisoindolin-4-yl)-1,3-dimethyl-1H-pyrazole-5-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the carboxamide group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as triethylamine.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted carboxamides or other derivatives.
類似化合物との比較
Similar Compounds
N-(1,3-dioxoisoindolin-4-yl)acetamide: Similar structure but with an acetamide group instead of a pyrazole carboxamide.
N-(1,3-dioxoisoindolin-4-yl)benzoic acid: Contains a benzoic acid moiety instead of a pyrazole carboxamide.
N-(1,3-dioxoisoindolin-4-yl)thiourea: Features a thiourea group instead of a pyrazole carboxamide.
Uniqueness
N-(1,3-dioxoisoindolin-4-yl)-1,3-dimethyl-1H-pyrazole-5-carboxamide is unique due to its combination of the 1,3-dioxoisoindolin-4-yl and 1,3-dimethyl-1H-pyrazole-5-carboxamide groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .
特性
IUPAC Name |
N-(1,3-dioxoisoindol-4-yl)-2,5-dimethylpyrazole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N4O3/c1-7-6-10(18(2)17-7)13(20)15-9-5-3-4-8-11(9)14(21)16-12(8)19/h3-6H,1-2H3,(H,15,20)(H,16,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LNVDMHDPXFITBK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=C1)C(=O)NC2=CC=CC3=C2C(=O)NC3=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-((3,5-dimethoxybenzyl)sulfonyl)-1-(2-(pyrrolidin-1-yl)ethyl)-1H-benzo[d]imidazole](/img/structure/B2586667.png)
![N-(3,4-Difluorophenyl)-2-{2-oxo-3-phenyl-1,4-diazaspiro[4.6]undec-3-EN-1-YL}acetamide](/img/structure/B2586674.png)

![(E)-4-(2-cyano-2-(1-methyl-1H-benzo[d]imidazol-2(3H)-ylidene)acetyl)-N,N-dimethylbenzenesulfonamide](/img/structure/B2586676.png)
![N-(5-chloro-2-methoxyphenyl)-2-(4-oxo-2-(3,4,5-trimethoxyphenyl)-3,4-dihydrobenzo[b][1,4]thiazepin-5(2H)-yl)acetamide](/img/structure/B2586679.png)
![ethyl 2-amino-4-(4-methoxyphenyl)-7-methyl-5-oxo-5,6-dihydro-4H-pyrano[3,2-c]quinoline-3-carboxylate](/img/structure/B2586680.png)




![dimethyl 1-[2-oxo-2-(2,4,5-trimethylphenyl)ethyl]-1H-1,2,3-triazole-4,5-dicarboxylate](/img/structure/B2586686.png)
![4-(N-cyclopropyl-N-methylsulfamoyl)-N-(1-(4,6-dimethylbenzo[d]thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)benzamide](/img/structure/B2586687.png)
![4-fluorophenyl 6-(methylsulfanyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl sulfide](/img/structure/B2586688.png)
